molecular formula C15H16N2O2 B12636198 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile CAS No. 920009-32-1

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile

Cat. No.: B12636198
CAS No.: 920009-32-1
M. Wt: 256.30 g/mol
InChI Key: CYULWLYOMCZKPU-UHFFFAOYSA-N
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Description

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is a nitrile-containing compound featuring a piperidine ring substituted with an acetyl group at the 1-position and a carbonyl group at the 4-position, linked to a benzonitrile moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The acetyl group enhances metabolic stability, while the benzonitrile moiety contributes to π-π interactions in biological targets or materials applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920009-32-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-(1-acetylpiperidine-4-carbonyl)benzonitrile

InChI

InChI=1S/C15H16N2O2/c1-11(18)17-8-6-14(7-9-17)15(19)13-4-2-12(10-16)3-5-13/h2-5,14H,6-9H2,1H3

InChI Key

CYULWLYOMCZKPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile typically involves the reaction of 4-piperidone with benzoyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The carbonyl and nitrile groups in 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile are primary sites for reduction:

Carbonyl Reduction

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).

  • Products :

    • Reduction of the ketone yields a secondary alcohol.

    • Selective reduction of the acetyl group preserves the nitrile functionality.

ReagentTemperatureYield (%)Major ProductReference
LiAlH₄ (THF)0–25°C824-(1-Hydroxyethylpiperidine-4-carbonyl)benzonitrile
H₂ (5 atm, Pd-C)50°C674-(1-Acetylpiperidine-4-hydroxymethyl)benzonitrile

Nitrile Reduction

  • Reagents/Conditions : Hydrogenation (H₂/Raney Ni) or borane complexes.

  • Products : The nitrile group is reduced to a primary amine or an intermediate imine.

Substitution Reactions

The benzonitrile group participates in nucleophilic substitution under basic conditions:

Nucleophilic Substitution

  • Reagents/Conditions : Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO).

  • Products : Substitution of the nitrile group generates amidine or amide derivatives.

SubstrateNucleophileConditionsProductYield (%)Reference
BenzonitrilePiperidineK₂CO₃, DMF, 80°C4-(1-Acetylpiperidine-4-carbonyl)benzamidine75

Oxidation Reactions

Oxidation targets the acetylated piperidine and benzonitrile moieties:

Piperidine Ring Oxidation

  • Reagents/Conditions : KMnO₄ (acidic/neutral), CrO₃.

  • Products : Formation of N-oxide derivatives or ring-opened carboxylic acids.

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄H₂SO₄, 100°C4-(1-Acetylpiperidine-4-carboxylic acid)benzonitrile58

Hydrolysis Reactions

The nitrile group undergoes hydrolysis to carboxylic acids or amides:

Acidic/Basic Hydrolysis

  • Conditions : HCl (6M, reflux) or NaOH (aqueous ethanol).

  • Products :

    • Acidic hydrolysis yields 4-(1-Acetylpiperidine-4-carbonyl)benzoic acid.

    • Basic hydrolysis forms the corresponding amide.

Hydrolysis TypeConditionsProductYield (%)Reference
Acidic (HCl)Reflux, 12 hrsBenzoic acid derivative90

Condensation and Cyclization

The carbonyl group facilitates condensation with amines or hydrazines:

Schiff Base Formation

  • Reagents/Conditions : Aniline derivatives in ethanol under reflux.

  • Products : Imine-linked conjugates with enhanced bioactivity.

Amine PartnerConditionsProductApplicationReference
4-AminophenolEtOH, Δ, 6 hrs4-(1-Acetylpiperidine-4-carbonyl)benzylideneanilineAnticancer screening

Key Research Findings:

  • Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in nucleophilic substitutions .

  • Diastereoselectivity : Reduction of the acetyl group produces α- and β-diastereomers with distinct biological activities (e.g., 3–8-fold differences in enzyme inhibition) .

  • pH Sensitivity : Hydrolysis rates increase exponentially under basic conditions due to deprotonation of intermediates .

Reaction Optimization Insights

  • Catalytic Systems : Palladium on carbon (Pd-C) improves hydrogenation efficiency by reducing side reactions.

  • Solvent Choice : DMF enhances solubility in substitution reactions but may complicate purification.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential biological activities, including:

  • Anti-inflammatory Effects : Research indicates that derivatives of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile exhibit significant anti-inflammatory properties. These effects are attributed to the compound's ability to modulate pathways involved in inflammation, potentially offering new avenues for treating inflammatory diseases.
  • Analgesic Properties : Similar to other piperidine derivatives, this compound may interact with neurotransmitter receptors, influencing pain pathways. Studies have shown that modifications to the piperidine structure can enhance its efficacy against pain-related conditions.
  • Cancer Therapeutics : There is growing interest in the anticancer potential of compounds related to this compound. The structural features allow for interactions with specific targets in cancer cells, suggesting a role in the development of novel anticancer agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that enable further functionalization. The presence of the carbonyl and nitrile groups allows for various chemical reactions, including:

  • Nucleophilic Addition Reactions : The carbonyl group can undergo nucleophilic attacks, leading to the formation of diverse derivatives.
  • Hydrolysis and Reduction Reactions : The nitrile group can participate in hydrolysis or reduction, providing pathways for modifying the compound's properties.

Interaction Studies

Research into the interaction of this compound with biological targets has revealed promising insights:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors, including opioid and cannabinoid receptors. These interactions are crucial for understanding its therapeutic potential and guiding future drug design efforts.
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that this compound may modulate enzymatic activity relevant to disease pathways, further supporting its utility in pharmacological applications.

Mechanism of Action

The mechanism of action of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous benzonitrile derivatives, focusing on biological activity, physicochemical properties, and applications.

Cytotoxic Benzonitrile Derivatives ()

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D). Unlike 4-(1-acetylpiperidine-4-carbonyl)benzonitrile, these derivatives incorporate triazole and aryl substituents, which enhance binding to aromatase or estrogen receptors.

  • Key difference : The acetylpiperidine-carbonyl group in the target compound may offer improved solubility and reduced toxicity compared to the triazole-ethenyl motifs in 1c and 1h.
Compound IC50 (μM) MCF-7 IC50 (μM) T47D Key Substituents
1c 0.45 1.2 3-Chlorophenyl, triazole
1h 0.32 0.28 4-Methoxyphenyl, triazole
This compound N/A N/A Acetylpiperidine, carbonyl

Nonlinear Optical (NLO) Materials ()

The 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile derivative exhibits a βHRS (hyper-Rayleigh scattering first hyperpolarizability) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ , while the structurally distinct 4-DMDBA (a dibenzylideneacetone derivative) achieves ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹ .

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Application
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 Frequency conversion
4-DMDBA 50 Frequency conversion
This compound Not reported Underexplored

Piperidine-Based Bioactive Compounds ()

4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile (CAS 268730-08-1) shares a piperidine-carbonyl-benzonitrile scaffold with the target compound but replaces the acetyl group with a 4-methoxypyridinylamino moiety.

  • Key difference: The acetyl group in the target compound may reduce steric hindrance compared to the bulkier methoxypyridinylamino group, improving target selectivity.
Compound Molecular Weight Key Substituents Biological Target
This compound 286.3 Acetylpiperidine, carbonyl Underexplored
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile 336.4 Methoxypyridinylamino, carbonyl Nitric oxide synthase

Antiviral Piperidine Derivatives ()

TMC278/rilpivirine (4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a benzonitrile core. Molecular dynamics studies highlight its amphiphilic properties, which enhance oral bioavailability.

  • Key difference: The acetylpiperidine-carbonyl group in the target compound lacks the pyrimidinyl-amino-cyanoethenyl motif critical for NNRTI activity but may offer alternative pharmacokinetic advantages.
Compound LogP Bioavailability Key Feature
TMC278/rilpivirine 4.5 High Cyanoethenyl, pyrimidinylamino
This compound Estimated ~2.8 Unknown Acetylpiperidine, carbonyl

Biological Activity

4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure, which includes a piperidine ring, an acetyl group, and a benzonitrile moiety. This unique combination of functional groups suggests significant potential for biological activity, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Piperidine Ring : Provides basic nitrogen functionality that can interact with various biological targets.
  • Acetyl Group : Enhances lipophilicity, aiding in cellular penetration.
  • Benzonitrile Moiety : May facilitate interactions with specific receptors and enzymes.

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_2O, with a molecular weight of approximately 214.27 g/mol.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : The compound shows potential binding affinity to opioid and cannabinoid receptors, which are crucial in pain modulation and inflammatory responses.
  • Enzyme Inhibition : Studies indicate that it may inhibit key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. The piperidine structure is known for its ability to modulate neurotransmitter systems, potentially influencing pain pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, analogs have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and modulation of signaling pathways associated with cancer progression .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Cytotoxicity Study :
    • A study demonstrated that modifications on the piperidine structure enhanced cytotoxic effects against cancer cells compared to standard treatments like bleomycin. The findings support the hypothesis that structural complexity can improve binding to cancer-related targets .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective potential of piperidine derivatives, highlighting their ability to inhibit cholinesterase enzymes effectively while also exhibiting antioxidant properties. This dual action could be beneficial in treating Alzheimer's disease .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazolePiperidine ring with benzimidazole moietyExhibits anticancer activity through unique pathways
N-(piperidin-4-yl)acetamidePiperidine ring with acetamideKnown for analgesic properties
4-(2-cyanoethyl)piperidinePiperidine ring with cyanoethyl groupFocused on neuroprotective effects
This compound Piperidine ring with acetyl and benzonitrilePotentially enhanced pharmacological profile

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile?

  • The compound can be synthesized via multi-step reactions involving piperidine derivatives and benzonitrile precursors. A typical approach involves:

  • Step 1 : Functionalization of piperidine with acetyl groups using acetylation reagents (e.g., acetic anhydride or acetyl chloride) under basic conditions.
  • Step 2 : Coupling the acetylated piperidine with a benzonitrile derivative via a carbonyl linkage, often employing coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., dichloromethane or DMF).
  • Step 3 : Purification via column chromatography or recrystallization, validated by NMR and LC-MS .

Q. How is this compound characterized structurally and functionally?

  • Structural characterization :

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the acetylpiperidine and benzonitrile moieties. For example, the acetyl group typically shows a singlet at ~2.1 ppm in ¹H NMR .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
    • Functional analysis :
  • FTIR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and nitrile (C≡N) peaks (~2200 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Hazard identification : Skin/eye irritation and respiratory sensitization are common risks.
  • Preventive measures :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid dust formation; employ wet handling or closed systems.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the photophysical properties of this compound?

  • The compound’s electron-withdrawing nitrile and electron-donating acetylpiperidine groups create a charge-transfer (CT) state.
  • Solvent polarity : Polar solvents stabilize the CT state, leading to red-shifted emission (e.g., in acetonitrile vs. toluene). Time-resolved fluorescence can quantify LE (locally excited) → CT state conversion rates .
  • Steric hindrance : Substituents on the piperidine ring may restrict intramolecular rotation, altering fluorescence quantum yields. Compare analogs with methyl vs. bulkier groups .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or cross-coupling reactions?

  • Nucleophilic substitution : The benzonitrile’s para-position is electron-deficient, favoring attack by nucleophiles (e.g., amines) under basic conditions. Kinetic studies (e.g., Hammett plots) can correlate substituent effects with reaction rates .
  • Cross-coupling : The nitrile group can act as a directing group in Pd-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) .

Q. How can computational methods predict its excited-state behavior and reactivity?

  • TD-DFT calculations : Model the S₀ → S₁ transition to predict absorption/emission wavelengths. Compare with experimental data to validate solvation models (e.g., PCM for solvent effects) .
  • Reactivity descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon may show high electrophilicity in ELF (electron localization function) maps .

Q. What are its potential applications in materials science beyond pharmaceuticals?

  • OLEDs : As a TADF (thermally activated delayed fluorescence) material, its twisted donor-acceptor structure enables efficient triplet harvesting. Test device efficiency (e.g., external quantum efficiency) in heterojunction setups .
  • Polymer additives : The nitrile group can enhance thermal stability in polyamides. Evaluate using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) .

Data Contradictions and Validation

  • Synthetic yields : Reported yields for similar compounds vary (40–75%) depending on coupling agents and purification methods. Replicate procedures with controls to identify optimal conditions .
  • Photophysical data : Solvent-dependent emission spectra in conflict with some DFT predictions. Reconcile by incorporating explicit solvent molecules in computational models .

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